Vercirnon

Catalog No.
S546691
CAS No.
698394-73-9
M.F
C22H21ClN2O4S
M. Wt
444.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vercirnon

CAS Number

698394-73-9

Product Name

Vercirnon

IUPAC Name

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3

InChI Key

JRWROCIMSDXGOZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

GSK1605786; GSK 1605786; GSK-1605786; CCX282B; CCX 282B; CCX-282b; CCX282-B; Vercirnon.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]

Description

The exact mass of the compound Vercirnon is 444.0911 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

444.0911

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MWI54OUA12

Mechanism of Action

Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD.

Other CAS

698394-73-9

Wikipedia

Vercirnon

Dates

Modify: 2023-08-15
1: Feagan BG, Sandborn WJ, D'Haens G, Lee SD, Allez M, Fedorak RN, Seidler U, Vermeire S, Lawrance IC, Maroney AC, Jurgensen CH, Heath A, Chang DJ. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease. Aliment Pharmacol Ther. 2015 Nov;42(10):1170-81. doi: 10.1111/apt.13398. Epub 2015 Sep 23. PubMed PMID: 26400458.
2: Zhang J, Romero J, Chan A, Goss J, Stucka S, Cross J, Chamberlain B, Varoglu M, Chandonnet H, Ryan D, Lippa B. Biarylsulfonamide CCR9 inhibitors for inflammatory bowel disease. Bioorg Med Chem Lett. 2015 Sep 1;25(17):3661-4. doi: 10.1016/j.bmcl.2015.06.046. Epub 2015 Jun 18. PubMed PMID: 26117562.
3: Löwenberg M, D'Haens G. Next-Generation Therapeutics for IBD. Curr Gastroenterol Rep. 2015 Jun;17(6):21. doi: 10.1007/s11894-015-0444-2. Review. PubMed PMID: 26031830; PubMed Central PMCID: PMC4451973.
4: Wendt E, Keshav S. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease. Clin Exp Gastroenterol. 2015 Apr 7;8:119-30. doi: 10.2147/CEG.S48305. eCollection 2015. Review. PubMed PMID: 25897254; PubMed Central PMCID: PMC4396201.
5: Westphal MV, Wolfstädter BT, Plancher JM, Gatfield J, Carreira EM. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. 2015 Mar;10(3):461-9. doi: 10.1002/cmdc.201402502. Epub 2015 Jan 28. PubMed PMID: 25630804.
6: Danese S, Panés J. Development of drugs to target interactions between leukocytes and endothelial cells and treatment algorithms for inflammatory bowel diseases. Gastroenterology. 2014 Nov;147(5):981-9. doi: 10.1053/j.gastro.2014.08.044. Epub 2014 Sep 16. Review. PubMed PMID: 25220794.
7: Saruta M, Papadakis KA. Lymphocyte homing antagonists in the treatment of inflammatory bowel diseases. Gastroenterol Clin North Am. 2014 Sep;43(3):581-601. doi: 10.1016/j.gtc.2014.05.012. Epub 2014 Jun 25. Review. PubMed PMID: 25110260.
8: Leiman DA, Lichtenstein GR. Therapy of inflammatory bowel disease: what to expect in the next decade. Curr Opin Gastroenterol. 2014 Jul;30(4):385-90. doi: 10.1097/MOG.0000000000000077. Review. PubMed PMID: 24902037.
9: Lobatón T, Vermeire S, Van Assche G, Rutgeerts P. Review article: anti-adhesion therapies for inflammatory bowel disease. Aliment Pharmacol Ther. 2014 Mar;39(6):579-94. doi: 10.1111/apt.12639. Epub 2014 Jan 30. Review. PubMed PMID: 24479980.
10: Haberer LJ, McSherry I, Cargill A, McCarthy L. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates. Eur J Clin Pharmacol. 2014 Jan;70(1):37-45. doi: 10.1007/s00228-013-1592-7. Epub 2013 Oct 8. PubMed PMID: 24100471; PubMed Central PMCID: PMC3889518.
11: Arseneau KO, Cominelli F. Vercirnon for the treatment of Crohn's disease. Expert Opin Investig Drugs. 2013 Jul;22(7):907-13. doi: 10.1517/13543784.2013.795946. Epub 2013 Apr 30. Review. PubMed PMID: 23627683.
12: Keshav S, Vaňásek T, Niv Y, Petryka R, Howaldt S, Bafutto M, Rácz I, Hetzel D, Nielsen OH, Vermeire S, Reinisch W, Karlén P, Schreiber S, Schall TJ, Bekker P; Prospective Randomized Oral-Therapy Evaluation in Crohn’s Disease Trial-1 PROTECT-1 Study Group. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease. PLoS One. 2013;8(3):e60094. doi: 10.1371/journal.pone.0060094. Epub 2013 Mar 20. PubMed PMID: 23527300; PubMed Central PMCID: PMC3603920.
13: Ghosh N, Chaki R, Mandal SC. Inhibition of selective adhesion molecules in treatment of inflammatory bowel disease. Int Rev Immunol. 2012 Oct;31(5):410-27. doi: 10.3109/08830185.2012.690794. PubMed PMID: 23083349.
14: Thomas S, Baumgart DC. Targeting leukocyte migration and adhesion in Crohn's disease and ulcerative colitis. Inflammopharmacology. 2012 Feb;20(1):1-18. doi: 10.1007/s10787-011-0104-6. Epub 2011 Dec 20. Review. PubMed PMID: 22205271.
15: Walters MJ, Wang Y, Lai N, Baumgart T, Zhao BN, Dairaghi DJ, Bekker P, Ertl LS, Penfold ME, Jaen JC, Keshav S, Wendt E, Pennell A, Ungashe S, Wei Z, Wright JJ, Schall TJ. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease. J Pharmacol Exp Ther. 2010 Oct;335(1):61-9. doi: 10.1124/jpet.110.169714. Epub 2010 Jul 21. PubMed PMID: 20660125.

Explore Compound Types